3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid 3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid
Brand Name: Vulcanchem
CAS No.: 132788-56-8
VCID: VC0030422
InChI: InChI=1S/C14H16N2O5/c1-16-10-7-12(21-3)11(20-2)6-9(10)15-8(14(16)19)4-5-13(17)18/h6-7H,4-5H2,1-3H3,(H,17,18)
SMILES: CN1C2=CC(=C(C=C2N=C(C1=O)CCC(=O)O)OC)OC
Molecular Formula: C14H16N2O5
Molecular Weight: 292.29 g/mol

3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid

CAS No.: 132788-56-8

Reference Standards

VCID: VC0030422

Molecular Formula: C14H16N2O5

Molecular Weight: 292.29 g/mol

3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid - 132788-56-8

CAS No. 132788-56-8
Product Name 3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid
Molecular Formula C14H16N2O5
Molecular Weight 292.29 g/mol
IUPAC Name 3-(6,7-dimethoxy-4-methyl-3-oxoquinoxalin-2-yl)propanoic acid
Standard InChI InChI=1S/C14H16N2O5/c1-16-10-7-12(21-3)11(20-2)6-9(10)15-8(14(16)19)4-5-13(17)18/h6-7H,4-5H2,1-3H3,(H,17,18)
Standard InChIKey ZUSOXWFHBYXTGJ-UHFFFAOYSA-N
SMILES CN1C2=CC(=C(C=C2N=C(C1=O)CCC(=O)O)OC)OC
Canonical SMILES CN1C2=CC(=C(C=C2N=C(C1=O)CCC(=O)O)OC)OC
Synonyms 6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-propionic Acid;
PubChem Compound 14737780
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator